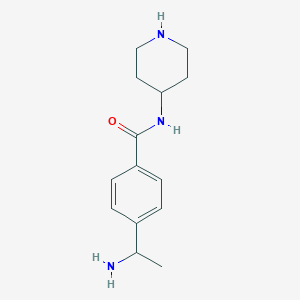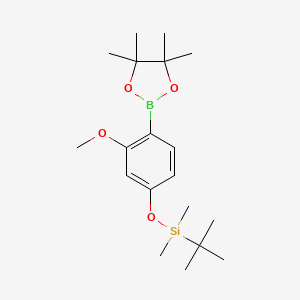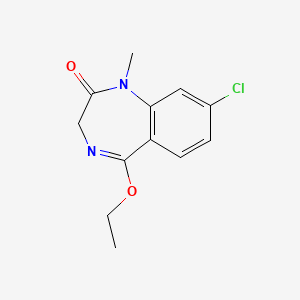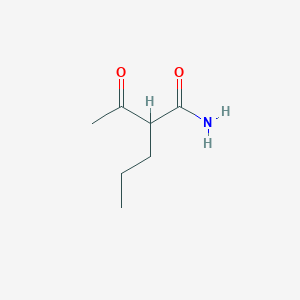
2-Acetylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylpentanamide: is an organic compound with the molecular formula C7H13NO It is a derivative of pentanamide, where an acetyl group is attached to the second carbon of the pentanamide chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetylpentanamide can be achieved through several methods. One common approach involves the acetylation of pentanamide using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the acetyl group attaching to the second carbon of the pentanamide chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of acetyl chloride instead of acetic anhydride, which can provide higher yields and faster reaction times. The reaction is usually carried out in a solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
化学反応の分析
Types of Reactions: 2-Acetylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
Chemistry: 2-Acetylpentanamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are being explored in the treatment of various diseases. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and functional group versatility make it valuable in the manufacture of polymers, resins, and other materials.
作用機序
The mechanism of action of 2-Acetylpentanamide involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
2-Acetylbutanamide: Similar structure but with a shorter carbon chain.
2-Acetylhexanamide: Similar structure but with a longer carbon chain.
2-Acetylphenylacetamide: Contains a phenyl group instead of an alkyl chain.
Uniqueness: 2-Acetylpentanamide is unique due to its specific carbon chain length, which can influence its reactivity and interaction with biological targets. The presence of the acetyl group at the second carbon position also provides distinct chemical properties compared to other acetylated amides.
特性
CAS番号 |
75063-61-5 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC名 |
2-acetylpentanamide |
InChI |
InChI=1S/C7H13NO2/c1-3-4-6(5(2)9)7(8)10/h6H,3-4H2,1-2H3,(H2,8,10) |
InChIキー |
ZFUVBWXMVYWDAL-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


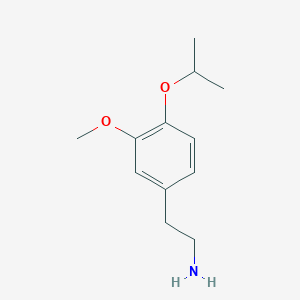
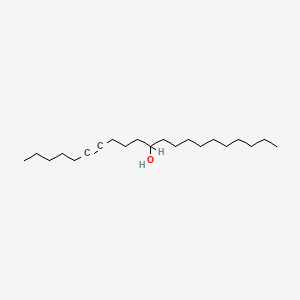
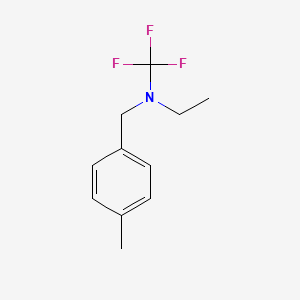

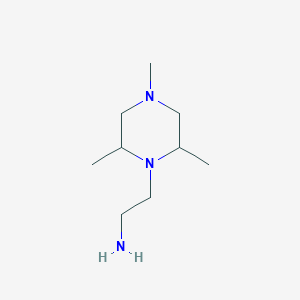
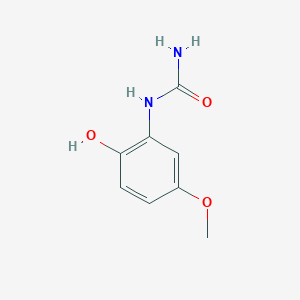
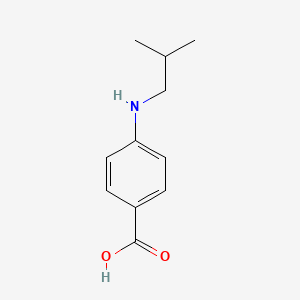
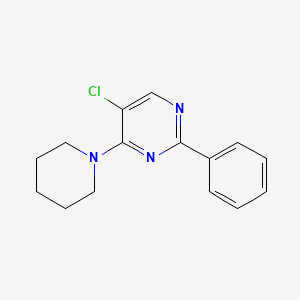
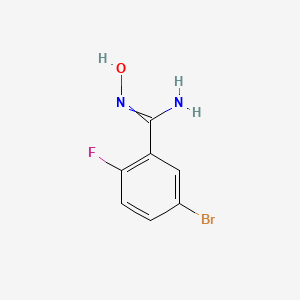
![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)
